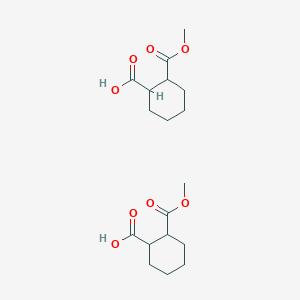

trans-2-Carbomethoxycyclohexane-1-carboxylic acid

Description

trans-2-Carbomethoxycyclohexane-1-carboxylic acid (CAS: 2484-60-8) is a bicyclic compound featuring a cyclohexane ring substituted with a carbomethoxy (COOMe) group at position 2 and a carboxylic acid (COOH) at position 1 in a trans-configuration. This stereochemical arrangement ensures distinct spatial and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. With a purity of 95% and a molecular formula of C₉H₁₄O₄ (MW: 186.21 g/mol), it is cataloged under MFCD01311243 . Its ester and carboxylic acid functionalities enable diverse reactivity, such as hydrolysis to dicarboxylic acids or participation in coupling reactions.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H28O8 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

2-methoxycarbonylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/2C9H14O4/c2*1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2*6-7H,2-5H2,1H3,(H,10,11) |

InChI Key |

PMHPPCQUUWOIGB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCCC1C(=O)O.COC(=O)C1CCCCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydrogenation: Another method involves the hydrogenation of trans-2-carbomethoxycyclohexene-1-carboxylic acid using a palladium catalyst under high pressure.

Industrial Production Methods: Industrial production typically involves the esterification route due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-Carbomethoxycyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines in the presence of a base like triethylamine.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C_{10}H_{16}O_4

Molecular Weight: 186.21 g/mol

IUPAC Name: trans-2-Carbomethoxycyclohexane-1-carboxylic acid

The compound features both a carbomethoxy group and a carboxylic acid group, which influence its reactivity and biological activity. The structural arrangement allows for diverse interactions with biological systems and materials.

Medicinal Chemistry

This compound has shown potential in drug development due to its ability to serve as an intermediate in synthesizing pharmaceutical compounds.

- Enzyme Inhibition: Research indicates that cyclohexane carboxylic acids can act as inhibitors for specific enzymes, such as aldose reductase, which is implicated in diabetic complications. The structural features of this compound may enhance its effectiveness as an inhibitor.

- Receptor Modulation: The compound may interact with specific receptors, potentially leading to therapeutic applications in conditions like cancer or metabolic disorders.

Material Science

The unique structure of this compound makes it a candidate for developing novel materials with specific electronic and optical properties. Its potential applications include:

- Polymer Production: It can be utilized as a monomer or comonomer in producing specialty polymers that exhibit enhanced thermal stability and chemical resistance.

Agriculture

In the agricultural sector, this compound can serve as an intermediate in synthesizing agrochemicals such as herbicides and pesticides, contributing to crop protection strategies.

Case Study 1: Aldose Reductase Inhibition

A study demonstrated that this compound exhibits significant inhibition of aldose reductase. This enzyme is crucial in the polyol pathway associated with diabetic complications. The compound's ability to bind effectively to the enzyme's active site suggests its potential use in therapeutic formulations aimed at preventing diabetic neuropathy.

Case Study 2: Polymer Development

Research conducted on the incorporation of this compound into polymer matrices showed promising results. The resulting polymers exhibited improved mechanical properties and thermal stability compared to traditional polymers, indicating its potential application in high-performance materials.

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Drug Development | Intermediate for pharmaceuticals; enzyme inhibition |

| Material Science | Polymer Production | Enhanced thermal stability; unique electronic properties |

| Agriculture | Synthesis of Agrochemicals | Development of effective herbicides and pesticides |

Mechanism of Action

The mechanism of action of trans-2-Carbomethoxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The table below highlights key structural differences among trans-2-substituted cyclohexanecarboxylic acids:

| Compound Name | CAS | Molecular Formula | Substituents (Position 2) | Key Functional Groups |

|---|---|---|---|---|

| trans-2-Carbomethoxycyclohexane-1-carboxylic acid | 2484-60-8 | C₉H₁₄O₄ | Carbomethoxy | Ester (COOMe), Carboxylic acid (COOH) |

| trans-2-Boc-amino cyclohexanecarboxylic acid | 209128-50-7 | C₁₂H₂₁NO₄ | Boc-protected amino | Tert-butyl carbamate (Boc), COOH |

| trans-2-Amino-4-cyclohexene-1-carboxylic acid | 97945-19-2 | C₇H₁₁NO₂ | Amino, cyclohexene | NH₂, COOH, unsaturated ring |

| TRANS-2-(2-Methylthiobenzoyl)cyclohexane-1-carboxylic acid | 1134611-70-3 | C₁₅H₁₈O₃S | 2-Methylthiobenzoyl | Aromatic thioether, COOH |

| trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid | 97405-37-3 | C₁₅H₁₈O₄ | 3-Methoxybenzoyl | Aromatic methoxy, COOH |

Key Observations :

- Electronic Effects: The carbomethoxy group in the target compound is electron-withdrawing, enhancing acidity of the COOH group compared to amino derivatives (e.g., Boc-amino analog) .

- Stereochemical Rigidity : All compounds share a trans-configuration, reducing steric hindrance between substituents and favoring planar conformations .

- Ring Saturation : The cyclohexene derivative (CAS 97945-19-2) introduces unsaturation, altering ring flexibility and π-bond interactions .

Physical and Chemical Properties

| Compound Name | Melting Point (°C) | pKa (COOH) | Solubility Profile |

|---|---|---|---|

| This compound | Not reported | ~3.5–4.0* | Moderate in polar solvents |

| trans-2-Boc-amino cyclohexanecarboxylic acid | Not reported | ~2.5–3.0 | Soluble in DMF, DMSO |

| trans-2-Amino-4-cyclohexene-1-carboxylic acid | 281–283 | ~4.8 | Low in water, high in HCl |

| trans-4-Hydroxycyclohexane-1-carboxylic acid (cis/trans) | 191–220 (HCl salt) | 4.6–4.8 | Moderate in ethanol |

Key Observations :

- Melting Points: Amino derivatives (e.g., CAS 97945-19-2) exhibit higher melting points (>280°C) due to ionic interactions in hydrochloride salts .

- Acidity: The carbomethoxy group lowers the pKa of COOH compared to hydroxy or amino derivatives, enhancing its deprotonation in mild conditions .

Challenges and Stability Considerations

- Steric Hindrance : Bulky substituents (e.g., benzoyl groups) may complicate synthetic modifications .

- Stereochemical Purity : Trans-configuration must be preserved during synthesis; epimerization risks exist under basic or high-temperature conditions .

- Stability : Boc groups are acid-labile, while carbomethoxy esters may hydrolyze in aqueous basic environments .

Biological Activity

trans-2-Carbomethoxycyclohexane-1-carboxylic acid is an important compound in organic chemistry, known for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

This compound is characterized by its cyclohexane structure with a carbomethoxy group and a carboxylic acid functional group. These functional groups contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can act as a ligand, modulating the activity of these targets through various biochemical pathways. The compound's structural features enable it to participate in several types of chemical reactions, including:

- Oxidation : Can form ketones or aldehydes.

- Reduction : Can be reduced to alcohols.

- Substitution : Participates in nucleophilic substitution reactions where functional groups are replaced by others.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. One notable method involves the use of transannular C–H arylation techniques, which allow for the efficient synthesis of cycloalkane carboxylic acids with significant biological activity. This method provides a streamlined approach that reduces the number of synthetic steps compared to traditional methods .

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Anticancer Properties : Compounds derived from cycloalkane carboxylic acids have shown promise as inhibitors for enzymes linked to hormone-dependent cancers, specifically targeting AKR1C1 and AKR1C3 .

- Antimicrobial Activity : Some derivatives have demonstrated inhibitory effects against pathogens such as Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases .

Case Studies

Several studies have highlighted the biological significance of this compound:

- Inhibition Studies : In vitro assays showed that derivatives of this compound can effectively inhibit specific enzyme activities associated with cancer progression. For instance, analogs synthesized through transannular C–H arylation exhibited binding affinities comparable to established inhibitors .

- Synthetic Pathways : Research showcased a novel synthetic pathway that utilizes iodine-mediated oxidative reactions to create derivatives with enhanced biological activity. This method not only simplifies the synthesis but also improves yields significantly compared to traditional approaches .

- Biological Evaluation : A comprehensive evaluation involving various concentrations of the compound was performed on rat brain homogenates, revealing dose-dependent effects on receptor binding, which is crucial for understanding its pharmacological profile .

Data Table

Here is a summary table highlighting key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Outcome |

|---|---|---|---|

| Study 1 | Anticancer Inhibition | In vitro assays | Effective against AKR1C1/AKR1C3 |

| Study 2 | Antimicrobial Activity | Iodine-mediated synthesis | High yield and activity against M. tuberculosis |

| Study 3 | Receptor Binding | Rat brain homogenate assays | Dose-dependent binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.